Propargyl-PEG14-OH

PROTAC linker PEGylation Click Chemistry

Select Propargyl-PEG14-OH for its precise, non-arbitrary structure. The monodisperse 14-unit PEG chain provides a critical hydrodynamic radius and spatial distance essential for efficient ternary complex formation in PROTAC development. Unlike shorter analogs (e.g., Propargyl-PEG4-OH), this specific linker length maximizes aqueous solubility and reduces steric hindrance for conjugated biomolecules. The terminal alkyne enables stable triazole linkage via CuAAC click chemistry, while the hydroxyl group offers a versatile site for further derivatization. Opting for a generic substitute compromises experimental reproducibility. Ensure your conjugation and targeted degradation projects achieve optimal performance by choosing the validated, application-specific chain length.

Molecular Formula C31H60O15
Molecular Weight 672.8 g/mol
Cat. No. B12382234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG14-OH
Molecular FormulaC31H60O15
Molecular Weight672.8 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C31H60O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-32/h1,32H,3-31H2
InChIKeyNCYWTUCPBGJHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG14-OH: A 14-Unit PEG Linker for Defined Bioconjugation and PROTAC Design


Propargyl-PEG14-OH is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker characterized by a terminal alkyne (propargyl) group and a hydroxyl (-OH) group at opposite ends of a 14-ethylene glycol unit chain . It belongs to the class of PEG-based reagents widely employed in bioconjugation and the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for stable triazole formation, while the hydroxyl group offers a site for further derivatization or serves as a hydrophilic terminus .

Why Propargyl-PEG14-OH is Not an Interchangeable Commodity with Shorter PEG Analogs


Substituting Propargyl-PEG14-OH with a shorter PEG analog like Propargyl-PEG4-OH or a structurally similar linker like HO-PEG14-OH introduces quantifiable performance and functional differences that can critically impact experimental outcomes. The precise 14-unit PEG chain length directly determines key properties including the linker's hydrodynamic radius, spatial separation between functional groups, and overall hydrophilicity [1]. Replacing it with a shorter chain compromises the molecular reach required for optimal ternary complex formation in applications like PROTAC development and reduces aqueous solubility, which is a function of PEG chain length [2]. A generic substitution based solely on the propargyl functional group ignores these verifiable structural and performance distinctions, making the selection of the specific 14-unit linker a non-arbitrary procurement decision.

Quantitative Performance Benchmarks for Propargyl-PEG14-OH vs. Key Alternatives


Defined Molecular Weight and Chain Length Differentiation vs. Propargyl-PEG4-OH

Propargyl-PEG14-OH has a defined molecular weight of 628.7 g/mol, which is 2.4-fold greater than the shorter analog Propargyl-PEG4-OH (260.3 g/mol) . This quantitative difference in mass and chain length translates directly to a larger hydrodynamic radius and a greater spatial reach between the conjugated molecules, a critical parameter for optimizing ternary complex formation in PROTAC design.

PROTAC linker PEGylation Click Chemistry

Correlation of PEG Chain Length with Aqueous Solubility

The aqueous solubility of a PEG-appended molecule is directly and positively correlated with the length of its monodisperse PEG chain [1]. Computational and experimental data demonstrate that longer PEG chains confer greater water solubility by increasing the molecule's overall hydrophilic character and its capacity for hydrogen bonding with the solvent. While specific mg/mL values for Propargyl-PEG14-OH are not provided, its classification as "highly soluble" in water aligns with this established class-level relationship.

Solubility PEGylation Physicochemical Properties

Functional Differentiation from Terminal Group Variants: Azide-PEG14-OH and Methoxy-PEG14-OH

The terminal propargyl group of Propargyl-PEG14-OH (MW 628.7 g/mol) provides a specific, copper-catalyzed click chemistry handle for reaction with azide-functionalized molecules, forming a stable triazole linkage . This differentiates it from analogous molecules with the same PEG14 backbone but different terminal groups: Azido-PEG14-OH (MW 629.8 g/mol) is the complementary click partner, while Methoxy-PEG14-OH (MW 650.8 g/mol) presents a non-reactive, 'capped' hydroxyl that reduces non-specific hydrogen bonding .

Click Chemistry Bioconjugation Functional Group Chemistry

Reported Purity Benchmark for Reproducible Conjugation

For applications requiring precise stoichiometry and high conjugation yields, the purity of the PEG linker is a critical procurement parameter. Reputable vendors specify a purity of ≥98% for Propargyl-PEG14-OH . This high level of purity minimizes the presence of side-products or PEG chain-length variants that could confound experimental results, ensuring more predictable and reproducible bioconjugation outcomes.

Purity Quality Control Reproducibility

Optimal Use Cases for Propargyl-PEG14-OH in Scientific and Industrial Settings


Synthesis of PROTACs Requiring a 14-Unit PEG Spacer

Propargyl-PEG14-OH is specifically employed as a linker in the synthesis of PROTAC molecules . The defined 14-unit PEG chain provides a specific spatial distance between the E3 ligase ligand and the target protein ligand, a critical parameter for achieving efficient ternary complex formation and subsequent protein degradation [1]. Using the correct linker length is essential, as systematic variation of PEG chain length is a known strategy to optimize PROTAC degradation efficiency [1].

Bioconjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This compound is a primary reagent for CuAAC click chemistry, enabling the site-specific conjugation of azide-bearing molecules to a hydroxyl-functionalized payload or surface . The propargyl group on the PEG14 chain ensures a stable and biocompatible triazole linkage . The long PEG spacer helps to reduce steric hindrance and provides a hydrophilic environment, which is beneficial for maintaining the activity of conjugated biomolecules like proteins or antibodies.

PEGylation of Small Molecules or Surfaces to Enhance Hydrophilicity

Propargyl-PEG14-OH is used to PEGylate small molecules, nanoparticles, or surfaces to improve their aqueous solubility and reduce non-specific binding . The 14-unit PEG chain offers a significant enhancement in hydrophilicity compared to shorter PEG linkers, based on the established relationship between PEG chain length and water solubility [1]. This makes it a preferred choice for formulating hydrophobic drug candidates or functionalizing materials for biological applications where minimizing non-specific interactions is crucial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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